Octylhomovanillamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-octylhomovanillamide is a monocarboxylic acid amide that is the N-octyl amide of homovanillic acid. It has a role as a protective agent. It is a monocarboxylic acid amide and a member of guaiacols. It derives from a homovanillic acid.
Scientific Research Applications
1. Clinical Applications in Cancer Treatment
Octylhomovanillamide has been explored in the context of treating advanced ovarian cancer. A study by Peng et al. (2015) focused on comparing octreotide (OCT), a compound related to this compound, with scopolamine butylbromide (SB) for controlling gastrointestinal symptoms in patients with malignant bowel obstruction caused by advanced ovarian cancer. The study found OCT to be more effective than SB in controlling these symptoms, suggesting potential clinical applications for similar compounds like this compound in managing cancer-related complications (Peng et al., 2015).
2. Role in Treating Gastrointestinal Disorders
Octylonium bromide, closely related to this compound, has been studied for its ability to antagonize actions of platelet-activating factor, a component involved in gastrointestinal disorders. This suggests that this compound could have potential applications in treating gastrointestinal issues due to its similar pharmacological profile. The research by Subissi et al. (1989) highlights the importance of understanding the role of these compounds in human gastrointestinal disorders, although the clinical implications remain to be fully understood (Subissi et al., 1989).
3. Potential in Dermatological Research
Octyl Methoxycinnamate (OMC), another compound related to this compound, has been used in dermatological research. Axelstad et al. (2011) investigated its effects on thyroid hormone levels and how these changes relate to neurological development. While this study primarily focused on OMC, it suggests a broader research interest in similar compounds, including this compound, for understanding skin properties and potential dermatological applications (Axelstad et al., 2011).
4. Exploring Advanced Material Applications
Research into advanced materials, such as hydrogels, has also incorporated compounds similar to this compound. Mu and Zheng (2007) utilized Octa(propylglycidyl ether) polyhedral oligomeric silsesquioxane (OpePOSS) in developing crosslinked poly(N-isopropylacrylamide) (PNIPAM) networks. This study indicates that this compound could potentially be useful in the development of advanced materials due to its structural and chemical properties (Mu & Zheng, 2007).
Properties
CAS No. |
58418-73-8 |
---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-N-octylacetamide |
InChI |
InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-11-18-17(20)13-14-9-10-15(19)16(12-14)21-2/h9-10,12,19H,3-8,11,13H2,1-2H3,(H,18,20) |
InChI Key |
RRCXCIBDXPXSRA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
58418-73-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.